

Commercial Suppliers of High-Purity Homogentisic acid-13C6: A Technical Guide

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Compound of Interest

Compound Name: Homogentisic acid-13C6

Cat. No.: B565185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **Homogentisic acid-13C6**, a critical isotopically labeled internal standard for research, particularly in the study of alkaptonuria and tyrosine metabolism. This document details product specifications from various suppliers, outlines a general experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates relevant biochemical and experimental workflows.

Introduction to Homogentisic acid-13C6

Homogentisic acid (HGA) is an intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine.[1] The genetic disorder alkaptonuria, also known as "black urine disease," is characterized by a deficiency in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of HGA in the body.[2] This accumulation causes a variety of clinical manifestations, including ochronosis (a bluish-black pigmentation of connective tissues) and a severe, early-onset form of osteoarthritis.

Homogentisic acid-13C6 is a stable isotope-labeled version of HGA where the six carbon atoms of the phenyl ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of HGA in biological samples by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements.[3]

Commercial Supplier and Product Specifications

Several commercial suppliers offer high-purity **Homogentisic acid-¹³C6**. The following tables summarize the available quantitative data for easy comparison. Please note that for some suppliers, complete data was not publicly available and may require direct inquiry.

Table 1: General Product Information

Supplier	Product Name	Catalog Number	CAS Number
BOC Sciences	Homogentisic Acid-[¹³ C6]	BLP-005945	1216468-48-2
Toronto Research Chemicals (TRC)	Homogentisic Acid- ¹³ C6	H593402	1216468-48-2
MedChemExpress	Homogentisic acid- ¹³ C6	HY-113283S	1216468-48-2
Alfa Chemistry	Homogentisic acid (Ring ¹³ C6)	ACM1216468482	1216468-48-2

Table 2: Physicochemical and Purity Data

Supplier	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichment/Purity
BOC Sciences	C ₂ ¹³ C ₆ H ₈ O ₄	174.10	98% by CP	95% atom ¹³ C
Toronto Research Chemicals (TRC)	C ₂ ¹³ C ₆ H ₈ O ₄	174.10	>98% (HPLC)	Not specified
MedChemExpress	Not specified	Not specified	Not specified	Not specified
Alfa Chemistry	¹³ C ₆ C ₂ H ₈ O ₄	174.10	98%+	Not specified

Note: "CP" likely refers to "Chemical Purity". Data not specified indicates that the information was not readily available on the supplier's public documentation.

Synthesis and Quality Control

The synthesis of ^{13}C -labeled compounds like **Homogentisic acid- $^{13}\text{C}_6$** typically involves multi-step chemical synthesis starting from commercially available ^{13}C -labeled precursors.^[4] Suppliers of high-purity chemical reagents generally operate under stringent quality management systems, such as ISO 9001, to ensure product quality and consistency.^{[5][6]}

Quality control for isotopically labeled standards involves a suite of analytical techniques to confirm chemical identity, purity, and isotopic enrichment. These methods often include:

- High-Performance Liquid Chromatography (HPLC) for determining chemical purity.
- Mass Spectrometry (MS) to confirm the molecular weight and isotopic distribution.
- Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the chemical structure and the position of the isotopic labels.

Certificates of Analysis (CoA) are typically provided by the suppliers with each product batch, detailing the specific quality control results. Researchers are advised to always request and review the CoA for the specific lot they are using.

Experimental Protocols: Quantification of Homogentisic Acid in Biological Samples using LC-MS/MS

The primary application of **Homogentisic acid- $^{13}\text{C}_6$** is as an internal standard for the accurate quantification of endogenous HGA in biological matrices such as urine and serum.^[2] Below is a generalized experimental protocol based on published methodologies.

Objective: To determine the concentration of Homogentisic acid in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Homogentisic acid- $^{13}\text{C}_6$** as an internal standard.

Materials:

- Biological sample (e.g., urine, serum)
- **Homogentisic acid-13C6** (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC or UHPLC system coupled to a tandem mass spectrometer

Methodology:

- Preparation of Standard and Internal Standard Stock Solutions:
 - Accurately weigh a known amount of Homogentisic acid and **Homogentisic acid-13C6**.
 - Dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.
 - Store stock solutions at an appropriate temperature (e.g., -20°C).
- Preparation of Calibration Standards and Quality Control Samples:
 - Prepare a series of calibration standards by spiking known amounts of the Homogentisic acid stock solution into a blank biological matrix (e.g., control urine).

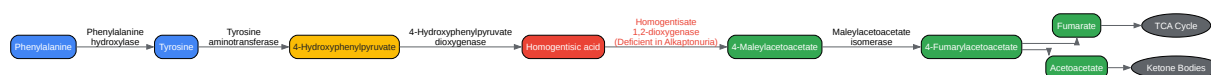
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - Thaw biological samples, calibration standards, and QC samples.
 - To a fixed volume of each sample (e.g., 100 μ L), add a fixed volume of the **Homogentisic acid-¹³C₆** internal standard solution.
 - Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., methanol or acetonitrile).
 - Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient elution program to separate HGA from other matrix components.
 - Flow Rate: A typical flow rate for a standard HPLC system.
 - Injection Volume: A small volume of the prepared sample (e.g., 5-10 μ L).
 - Tandem Mass Spectrometry:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for HGA.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Homogentisic acid and **Homogentisic acid-13C6**. For example, for HGA, the deprotonated molecule $[M-H]^-$ would be the precursor ion.
- Data Analysis:
 - Integrate the peak areas for the MRM transitions of both the analyte (HGA) and the internal standard (**Homogentisic acid-13C6**).
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Tyrosine Metabolism Pathway

Homogentisic acid is a key intermediate in the catabolism of tyrosine. The following diagram illustrates this metabolic pathway. A deficiency in the enzyme Homogentisate 1,2-dioxygenase leads to the accumulation of Homogentisic acid, causing alkaptonuria.

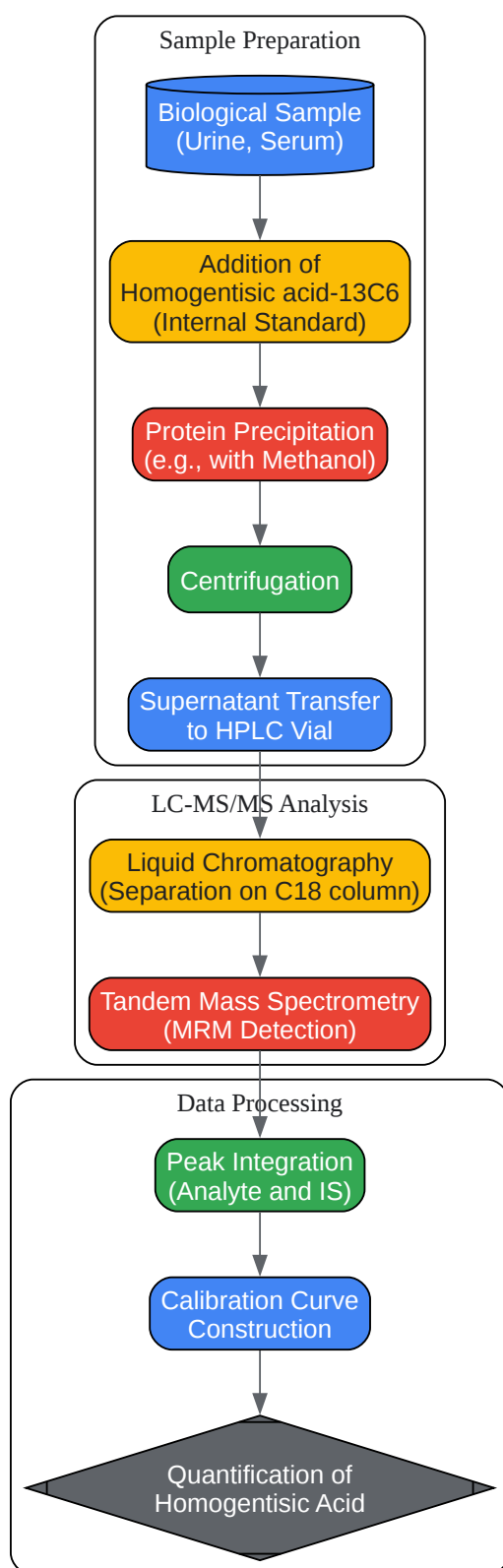


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Figure 1. Tyrosine Catabolism Pathway

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of Homogentisic acid in biological samples using **Homogentisic acid-13C6** as an internal standard.



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Figure 2. LC-MS/MS Experimental Workflow

Conclusion

High-purity **Homogentisic acid-13C6** is an indispensable tool for researchers studying tyrosine metabolism and the pathophysiology of alkaptonuria. Several reputable commercial suppliers provide this stable isotope-labeled standard, enabling accurate and precise quantification of endogenous Homogentisic acid in complex biological matrices. The selection of a supplier should be based on a thorough review of their product specifications and quality documentation. The provided general LC-MS/MS protocol and workflows serve as a foundation for developing and validating robust analytical methods in the laboratory.

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